Product packaging for 6-Cyclohexyl-4-methyl-2(1H)-pyridone(Cat. No.:CAS No. 67587-24-0)

6-Cyclohexyl-4-methyl-2(1H)-pyridone

Cat. No.: B589471
CAS No.: 67587-24-0
M. Wt: 191.274
InChI Key: USGUFDUEIADEJP-UHFFFAOYSA-N
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Description

6-Cyclohexyl-4-methyl-2(1H)-pyridone, identified in pharmacopeial standards as Ciclopirox Related Compound C, is a chemical of significant importance in pharmaceutical research and development . This compound is a key synthetic intermediate and a specified impurity in the antifungal active pharmaceutical ingredient (API) Ciclopirox, which is widely used in topical treatments for fungal infections such as onychomycosis . As such, it serves as an critical reference standard for analytical methods, enabling quality control and ensuring the purity and safety of pharmaceutical products. Researchers utilize this high-purity compound in stability studies, impurity profiling, and method validation in accordance with regulatory guidelines from the USP and EP . The molecular formula of this compound is C12H17NO, and it is a core structural component in the family of 1-hydroxy-2-pyridones, to which the parent drug Ciclopirox belongs . The mechanism of action for the related drug Ciclopirox involves the chelation of polyvalent cations (such as Fe³⁺), inhibiting metal-dependent enzymes that are crucial for fungal cellular function . Studying this related compound provides valuable insights into structure-activity relationships, metabolic pathways, and the degradation profile of this class of antifungal agents. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B589471 6-Cyclohexyl-4-methyl-2(1H)-pyridone CAS No. 67587-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclohexyl-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUFDUEIADEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217901
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
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URL https://comptox.epa.gov/dashboard/DTXSID70217901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67587-24-0
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-4-methyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 6 Cyclohexyl 4 Methyl 2 1h Pyridone and Its Analogues

Established Retrosynthetic Strategies and Key Precursors

The retrosynthesis of 6-cyclohexyl-4-methyl-2(1H)-pyridone often involves the disconnection of the pyridone ring, leading to acyclic precursors. A common and established method for the synthesis of related structures, such as 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone, utilizes 4-methyl-6-cyclohexyl-2-pyrone as a key precursor. prepchem.com The reaction of this pyrone with hydroxylamine (B1172632) sulfate (B86663) in the presence of a base like imidazole (B134444) yields the corresponding N-hydroxy pyridone. prepchem.com This approach highlights the importance of substituted pyrones in the synthesis of pyridone derivatives.

Another fundamental strategy involves the condensation of active methylene (B1212753) compounds with other reagents. For instance, the synthesis of highly functionalized 2-pyridones can be achieved from dimethyl malonate derivatives and alkynyl imines in the presence of a base like sodium hydride. iipseries.org This method proceeds through a nucleophilic addition of the malonate anion to the alkynyl imine. iipseries.org

Furthermore, the Vilsmeier-Haack reaction provides a direct route to halogenated pyridin-2(1H)-ones from acyclic substrates. iipseries.org Specifically, 1-acetyl-1-carbamoyl cyclopropanes can be converted to 2-pyridone derivatives under these reaction conditions. iipseries.org These established methods underscore the versatility of using accessible acyclic and cyclic precursors for constructing the 2-pyridone core.

A key precursor for the synthesis of this compound is 6-cyclohexyl-4-methyl-2H-pyran-2-one . nih.gov The structural details of this and the target compound are provided below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound67587-24-0C12H17NO191.27
6-Cyclohexyl-4-methyl-2H-pyran-2-one14818-35-0C12H16O2192.25

Table 1: Key Precursors and Target Compound Details nih.govepa.govnih.gov

Novel and Sustainable Approaches in Pyridone Ring Construction

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and diverse methods for constructing the pyridone ring. These novel approaches aim to improve upon classical methods by offering milder reaction conditions, greater functional group tolerance, and access to a broader range of derivatives.

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 2-pyridone derivatives from simple starting materials in a single step. nih.gov These reactions are highly atom-economical and offer a convergent approach to building molecular diversity. For example, a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative, mediated by triethylamine (B128534) in ethanol, can afford pyrano[3,2-c]pyridones in good to excellent yields. nih.gov Although not a direct synthesis of the title compound, this illustrates the potential of MCRs in constructing fused pyridone systems.

A recently developed oxidative amination process provides a streamlined, one-pot synthesis of pyridones from cyclopentenones. chemrxiv.org This method involves the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. chemrxiv.org This reaction is notable for its mild conditions, broad functional group tolerance, and high regioselectivity. chemrxiv.org

[4+2] cycloaddition reactions, also known as annulation reactions, represent another efficient strategy for constructing the 2-pyridone ring. organic-chemistry.org The reaction of in situ generated azadienes from N-propargylamines and active methylene compounds provides a facile route to structurally diverse 2-pyridones. organic-chemistry.org This methodology is applicable to the synthesis of various bioactive molecules. organic-chemistry.org

Catalytic Systems and Mechanistic Investigations in Synthesis

The use of catalysts, particularly transition metals, has revolutionized the synthesis of 2-pyridones by enabling novel reaction pathways and improving the efficiency of existing methods. iipseries.org Mechanistic studies are crucial for understanding these catalytic cycles and for the rational design of new and improved synthetic routes.

Transition metal-catalyzed reactions, including C-H activation and cross-coupling reactions, have become invaluable for the synthesis and functionalization of 2-pyridone scaffolds. iipseries.org These methods allow for the late-stage diversification of complex molecules, which is a significant advantage in drug discovery. iipseries.org

Rhodium(III)-catalyzed intramolecular annulation of α,β-unsaturated amides and alkyne groups linked by ether linkages has been shown to produce NH-free 2-pyridone derivatives. iipseries.org Another example is the Cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate, which provides pyridinones in very good yields with broad functional group tolerance. organic-chemistry.org

A notable development is the use of a heterogeneous bifunctional nickel single-atom catalyst on carbon nitride for the selective C(sp2)–C(sp3) coupling. acs.org While demonstrated for the synthesis of other compounds, this type of catalytic system holds promise for the synthesis of this compound by coupling a suitable pyridone precursor with a cyclohexyl radical precursor. For instance, cyclohexyl boronic acid has been shown to be a viable coupling partner in such reactions. acs.org

The following table summarizes some of the transition metal-mediated reactions for pyridone synthesis.

Catalyst/MetalReaction TypeSubstratesKey Features
Rh(III)Intramolecular Annulationα,β-Unsaturated amides and alkynesForms NH-free 2-pyridone derivatives.
Co(III)Redox-Neutral AnnulationAcrylamides and vinylene carbonateGood yields, tolerates diverse functional groups.
Au(I)/PPh3CycloisomerizationN-alkenyl alkynylamidesConvergent and rapid assembly of substituted 2-pyridones.
Cu(II)Oxidative Coupling2-AminonaphthalenesEfficient synthesis of BINAM derivatives, potential for other amino-couplings.

Table 2: Examples of Transition Metal-Mediated Syntheses of Pyridone Derivatives iipseries.orgorganic-chemistry.orgacs.org

Organocatalytic Transformations

The application of organocatalysis in the synthesis of substituted pyridones, including this compound and its analogues, represents a significant advancement in green and sustainable chemistry. Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts, often providing high levels of stereoselectivity and functional group tolerance under mild reaction conditions.

While specific literature on the organocatalytic synthesis of this compound is not extensively detailed, the principles of organocatalysis can be applied to its synthesis through various established methodologies. A plausible and highly effective approach involves the asymmetric Mannich reaction. nih.gov In a hypothetical pathway, a functionalized α-amidosulfone could react with a suitable carbonyl compound in the presence of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, to generate a key intermediate that can be further cyclized to the desired pyridone.

Another potential organocatalytic route is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, an enamine generated from a ketone and a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) could react with a suitable acceptor to construct the pyridone backbone with high enantioselectivity.

The use of bifunctional organocatalysts, such as thiourea-based catalysts, has also emerged as a powerful strategy. acs.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, facilitating highly stereoselective transformations. acs.org For the synthesis of pyridone analogues, a thiourea (B124793) catalyst could co-catalyze the reaction between a β-ketoester and an enone, leading to a chiral adduct that can be cyclized to the target pyridone. The success of these transformations often relies on the careful tuning of the catalyst structure and reaction conditions to achieve optimal reactivity and selectivity.

The table below illustrates potential organocatalytic strategies that could be adapted for the synthesis of this compound analogues.

Organocatalytic Strategy Catalyst Type Key Reaction Potential Precursors
Asymmetric Mannich ReactionChiral Phosphoric Acid or Proline DerivativeC-C bond formationFunctionalized α-amidosulfone and an aldehyde
Enamine CatalysisDiarylprolinol Silyl EtherMichael AdditionA ketone and an α,β-unsaturated carbonyl compound
Bifunctional CatalysisThiourea-based CatalystMichael Addition/CyclizationA β-ketoester and an enone

Chemo-, Regio-, and Stereoselective Synthetic Considerations

The synthesis of this compound and its structurally similar analogues presents several challenges in terms of chemo-, regio-, and stereoselectivity that must be carefully addressed to achieve the desired product with high purity and yield.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the synthesis of substituted pyridones, starting materials often contain multiple reactive sites. For example, in a condensation reaction between a dicarbonyl compound and an amine, controlling which carbonyl group reacts is crucial. The use of protecting groups or the careful choice of reagents and reaction conditions can help to achieve the desired chemoselectivity.

Regioselectivity is critical when forming the pyridone ring, as it determines the substitution pattern on the final product. For instance, in the cyclization of an unsymmetrical 1,5-dicarbonyl compound with an amine, two different regioisomers of the dihydropyridine (B1217469) intermediate can be formed, which upon oxidation would lead to different pyridone products. The regiochemical outcome can often be influenced by the steric and electronic properties of the substituents on the starting materials, as well as the nature of the catalyst and solvent used. Modern synthetic methods often employ directing groups to favor the formation of a specific regioisomer.

Stereoselectivity becomes a paramount consideration when the pyridone or its analogues contain stereocenters. The synthesis of a single enantiomer of a chiral pyridone requires an asymmetric synthetic approach. Asymmetric organocatalysis, as discussed in the previous section, is a powerful tool for achieving high enantioselectivity. nih.gov For example, in an asymmetric Michael addition to form the pyridone precursor, the choice of a specific enantiomer of a chiral catalyst will favor the formation of one enantiomer of the product over the other. The table below summarizes key selective considerations in the synthesis of this compound analogues.

Selectivity Type Challenge Potential Solution
ChemoselectivityMultiple reactive functional groups in precursors.Use of protecting groups; careful selection of reaction conditions.
RegioselectivityFormation of isomeric products due to unsymmetrical starting materials.Employment of directing groups; tuning of catalyst and solvent.
StereoselectivityControl of stereocenters in chiral analogues.Asymmetric catalysis using chiral catalysts (e.g., organocatalysts).

Recent advancements in synthetic methodology have provided a range of tools to address these selectivity challenges. nih.gov For example, the development of novel catalytic systems and a deeper understanding of reaction mechanisms allow for the precise control of reaction outcomes, enabling the efficient and selective synthesis of complex molecules like this compound and its derivatives.

Chemical Reactivity and Mechanistic Transformations of 6 Cyclohexyl 4 Methyl 2 1h Pyridone

Electrophilic Aromatic Substitution Reactions on the Pyridone Nucleus

Electrophilic aromatic substitution (EAS) on the 2-pyridone ring is a complex process. The pyridone nucleus is generally considered to be electron-rich and, therefore, susceptible to attack by electrophiles. However, the reactivity is significantly influenced by the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions, the pyridone oxygen can be protonated, leading to a pyridinium (B92312) cation that is deactivated towards electrophilic attack. Conversely, under neutral or basic conditions, the pyridone exists in its neutral or anionic form, which are more reactive.

For 6-cyclohexyl-4-methyl-2(1H)-pyridone, the directing effects of the substituents must be considered. The methyl group at the 4-position is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions (positions 3 and 5). The cyclohexyl group at the 6-position, being an alkyl group, is also weakly activating. However, its considerable steric bulk would likely hinder electrophilic attack at the adjacent 5-position. Therefore, electrophilic substitution is most likely to occur at the 3-position.

Nucleophilic Additions and Substitutions Involving the Pyridone Moiety

The 2-pyridone scaffold possesses several sites susceptible to nucleophilic attack. The carbonyl carbon at the 2-position is electrophilic and can be attacked by strong nucleophiles. More significantly, the pyridone can be deprotonated at the nitrogen atom to form a pyridonate anion. This anion is an ambident nucleophile, with nucleophilic character on both the nitrogen and oxygen atoms.

The alkylation of 2-pyridonate anions is a well-studied reaction and typically yields a mixture of N-alkylated and O-alkylated products. The ratio of these products is influenced by several factors, including the nature of the alkylating agent, the counter-ion, the solvent, and the substituents on the pyridone ring.

FactorInfluence on N- vs. O-Alkylation
Alkylating Agent Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) favor N-alkylation.
Counter-ion The nature of the cation can influence the reactivity of the anion through ion-pairing effects.
Solvent Polar aprotic solvents like DMF often favor N-alkylation, whereas nonpolar solvents can favor O-alkylation.
Substituents Steric hindrance around the nitrogen or oxygen atoms can influence the regioselectivity of the attack.

In the case of this compound, the bulky cyclohexyl group at the 6-position would sterically hinder attack at the adjacent nitrogen atom, potentially leading to a higher proportion of O-alkylation compared to less substituted pyridones.

Tautomeric Equilibria in 2(1H)-Pyridone Systems: Structural and Spectroscopic Evidence

A key feature of 2(1H)-pyridones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine (B17775) isomers. For the subject compound, this equilibrium is between this compound and 6-cyclohexyl-4-methyl-2-hydroxypyridine.

The position of this equilibrium is highly dependent on the physical state and the solvent. In the solid state and in polar, protic solvents such as water and alcohols, the pyridone tautomer is generally the more stable form. This is attributed to the greater polarity of the lactam form and its ability to form strong intermolecular hydrogen bonds. In nonpolar solvents and in the gas phase, the 2-hydroxypyridine tautomer can be present in significant amounts or even predominate.

Spectroscopic techniques are instrumental in studying this tautomeric equilibrium:

Infrared (IR) Spectroscopy: The 2-pyridone form exhibits a characteristic C=O stretching vibration in the region of 1650-1690 cm⁻¹, while the 2-hydroxypyridine form shows a broad O-H stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. For instance, the proton on the nitrogen in the pyridone form gives a distinct signal.

UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct absorption spectra, allowing for the determination of the equilibrium constant in different solvents.

While specific spectroscopic data for this compound is not extensively published, the general principles observed for other 2-pyridones are expected to apply.

Functional Group Interconversions at the Methyl and Cyclohexyl Substituents

The methyl and cyclohexyl groups attached to the pyridone ring can undergo a variety of chemical transformations, provided the reaction conditions are compatible with the pyridone core.

The methyl group at the 4-position is potentially susceptible to oxidation to a carboxylic acid or a formyl group, although this would likely require strong oxidizing agents. Halogenation of the methyl group, particularly under radical conditions, is also a possibility, leading to halomethyl derivatives that can serve as intermediates for further functionalization.

The cyclohexyl group at the 6-position can also be a site of reactivity. Dehydrogenation of the cyclohexyl ring to a phenyl group would lead to the corresponding 6-phenyl-4-methyl-2(1H)-pyridone. This transformation could potentially be achieved using catalytic methods, for example, with a palladium catalyst. Oxidation of the cyclohexyl ring is another possibility, which could lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, or even ring-opened products under more forcing conditions.

Oxidation-Reduction Chemistry of the Pyridone Ring

The 2-pyridone ring itself can participate in oxidation-reduction reactions. While the pyridone ring is relatively stable, under certain conditions, it can be either oxidized or reduced.

Oxidation of the pyridone ring is not a common transformation and often leads to ring-opening or decomposition. However, specific reagents and conditions might allow for controlled oxidation.

Reduction of the 2-pyridone ring is more readily achieved. Catalytic hydrogenation can lead to the corresponding piperidone derivative, 6-cyclohexyl-4-methyl-2-piperidone. This reaction saturates the double bonds in the ring, converting the aromatic-like system into a saturated lactam. The conditions for such a hydrogenation would need to be carefully chosen to avoid reduction of the carbonyl group.

Ring Expansion and Contraction Reactions Involving the Pyridone Core

The pyridone ring can undergo rearrangements that lead to either an expansion to a seven-membered ring (azepine) or a contraction to a five-membered ring (pyrrole or cyclopentane (B165970) derivatives).

Ring Expansion: Photochemical reactions are a common method for inducing ring expansion in pyridinium ylides. For this compound, conversion to an appropriate N-substituted derivative, such as an N-amino or N-oxide, followed by photolysis, could potentially lead to the formation of a diazepine (B8756704) or oxazepine derivative, respectively. The mechanism of these reactions often involves the formation of a bicyclic intermediate that rearranges to the seven-membered ring.

Ring Contraction: Ring contraction of pyridines and their derivatives can also be achieved through various methods, including photochemical and electrochemical approaches. For example, the photochemical rearrangement of certain pyridine (B92270) derivatives can lead to the formation of pyrrole (B145914) derivatives. While specific examples for this compound are not documented, the general principles of these skeletal rearrangements could be applicable.

Sophisticated Spectroscopic and Crystallographic Elucidation of 6 Cyclohexyl 4 Methyl 2 1h Pyridone Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of organic molecules. For 6-Cyclohexyl-4-methyl-2(1H)-pyridone, ¹H and ¹³C NMR spectroscopy would provide the primary evidence for its covalent framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridone ring, the methyl group, and the cyclohexyl substituent. The vinylic proton on the pyridone ring would likely appear in the downfield region. The methyl protons would present as a singlet, while the protons of the cyclohexyl ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.

Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively. Of particular interest is the conformation of the cyclohexyl ring and its orientation relative to the pyridone core. This can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between protons. NOESY data would reveal the preferred chair conformation of the cyclohexyl ring and whether the pyridone moiety occupies an axial or equatorial position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
N-H Broad singlet 1H
Pyridone-H Doublet 1H
Pyridone-H Doublet 1H
Cyclohexyl-CH Multiplet 1H
Methyl-CH₃ Singlet 3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~165
Pyridone C-6 ~150
Pyridone C-4 ~140
Pyridone C-2 ~120
Pyridone C-3 ~115
Pyridone C-5 ~105
Cyclohexyl C-1 ~45
Methyl C ~20
Cyclohexyl C-2, C-6 ~33
Cyclohexyl C-3, C-5 ~26

Note: The data in the tables above are predicted values based on known chemical shift ranges for similar functional groups and require experimental verification.

Single-Crystal X-ray Diffraction Studies for Solid-State Geometries

While NMR provides information about the molecule's structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of its solid-state geometry. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

A successful crystallographic analysis of this compound would reveal the planarity of the pyridone ring and the exact conformation of the cyclohexyl substituent. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H and C=O groups of the pyridone ring. These interactions are crucial in determining the macroscopic properties of the crystalline material. The pyridone ring is expected to form hydrogen-bonded dimers or chains in the solid state.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₂H₁₇NO) by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) would offer structural insights. Key fragmentation pathways would likely involve the loss of the cyclohexyl group or cleavage within the cyclohexyl ring. The pyridone ring itself is relatively stable, but characteristic losses of CO or other small fragments could be observed.

Isotopic labeling studies, for instance, using deuterium, could be employed to trace the fragmentation pathways. By selectively replacing specific protons with deuterium, the movement of atoms during fragmentation can be followed, providing definitive evidence for proposed mechanisms.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Possible Fragment
191 [M]⁺ (Molecular Ion)
108 [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)

Note: This table represents predicted fragmentation based on common fragmentation rules and requires experimental confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions.

For this compound, the IR and Raman spectra would be dominated by characteristic bands. The N-H stretching vibration would appear as a broad band in the IR spectrum, typically around 3200-3400 cm⁻¹. The C=O stretching vibration would give rise to a strong, sharp band around 1650 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding; shifts to lower frequencies are indicative of stronger intermolecular interactions. The spectra would also feature bands corresponding to C=C stretching of the pyridone ring and C-H stretching and bending of the methyl and cyclohexyl groups.

Table 4: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch 3200-3400
C-H (sp²) Stretch 3000-3100
C-H (sp³) Stretch 2850-2960
C=O Stretch 1640-1680
C=C Stretch 1550-1620
N-H Bend 1500-1550

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter on the cyclohexyl ring or by creating atropisomers through bulky substitution, chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for their stereochemical characterization. These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules. Currently, there is no readily available information in the scientific literature on the synthesis and chiroptical analysis of chiral derivatives of this specific compound.

Computational and Theoretical Chemistry of 6 Cyclohexyl 4 Methyl 2 1h Pyridone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 6-cyclohexyl-4-methyl-2(1H)-pyridone. unipd.it DFT methods, such as B3LYP with a 6-31G(d) basis set, have been successfully used to optimize the geometries and understand the structure-property relationships of various 2-pyridone derivatives. nih.govsigmaaldrich.cn These calculations help in determining key quantum chemical parameters that govern the molecule's reactivity.

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net In a study on 2-pyridone derivatives, DFT calculations were employed to screen structures and understand their electronic properties, which is essential for predicting their potential as inhibitors for various biological targets. nih.gov

Theoretical calculations on related pyridone structures have shown that parameters like electronic potential, dipole moment, and polarizability are significant in explaining their biological activity. nih.govresearchgate.net These descriptors, derived from quantum chemical calculations, provide a quantitative basis for understanding how the molecule interacts with its environment.

Table 1: Calculated Quantum Chemical Parameters for a Representative 2-Pyridone Derivative

ParameterValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Dipole Moment4.26 D wikipedia.orgInfluences solubility and intermolecular interactions
Polarizability29.1 Ų nih.govDescribes the deformability of the electron cloud

Note: The values in this table are illustrative and based on general findings for 2-pyridone derivatives. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility and behavior of this compound in different environments, such as in solution. MD simulations can reveal the preferred conformations of the cyclohexyl ring and its orientation relative to the pyridone core, which can influence the molecule's interactions with other molecules.

Studies on pyridone derivatives have utilized MD simulations to understand their stable forms and interaction mechanisms with biological targets. nih.gov For example, a 100 ns MD simulation was used to assess the stability of 2-pyridone-based inhibitors in complex with a protein, demonstrating that certain conformations could serve as stable lead compounds. nih.gov Such simulations also provide insights into solvation effects, showing how solvent molecules arrange around the solute and affect its properties. While specific MD studies on this compound are not extensively documented in the provided results, the methodology is well-established for similar systems. unimi.itrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Derivation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For pyridone derivatives, QSAR studies have been successfully employed to develop predictive models for various activities. nih.govresearchgate.net

The first step in QSAR is the calculation of molecular descriptors, which are numerical representations of the molecule's properties. These can be derived from the molecular structure and include constitutional, topological, geometric, and electronic descriptors. For 4-pyridone derivatives, descriptors such as electronic potential, dipole moment, partition coefficient (logP), and molar refractivity have been shown to explain their antimalarial activity in a statistically significant model. nih.gov

In a 3D-QSAR study on pyridone-pyrimidone derivatives, Comparative Molecular Field Analysis (CoMFA) was used to generate models that explained the effect of steric and electrostatic fields on biological activity. researchgate.net The development of robust QSAR models can save time and resources by allowing for the prediction of the activity of new, unsynthesized compounds. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyridone Derivatives

Descriptor TypeExamplesInformation Encoded
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDistribution of electrons and reactivity
Steric Molecular volume, Surface area, Molar refractivitySize and shape of the molecule
Hydrophobic Partition coefficient (logP)Affinity for non-polar environments
Topological Connectivity indicesAtomic arrangement and branching

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving pyridone derivatives. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway. researchgate.netrsc.org

For instance, the mechanism of synthesizing N-substituted 2-pyridones has been explored using quantum chemistry calculations at the B3LYP/6-31g(d) level. sigmaaldrich.cn These calculations revealed the free energy barriers of different reaction pathways, helping to understand the observed regioselectivity. sigmaaldrich.cn Similarly, computational studies have been used to investigate the reaction mechanisms of related heterocyclic compounds, providing detailed insights into the roles of catalysts and the energetics of each step. acs.org

The study of reaction mechanisms often involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

In Silico Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated using quantum chemical calculations. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Furthermore, fundamental molecular properties can be computed. PubChem, for instance, provides computed properties for this compound, such as its molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count. nih.gov

Table 3: Computationally Predicted Properties of this compound

PropertyPredicted ValueReference
Molecular FormulaC12H17NO nih.gov
Molecular Weight191.27 g/mol nih.gov
XLogP32.3 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass191.131014166 Da nih.gov
Polar Surface Area29.1 Ų nih.gov

These in silico predictions provide a valuable starting point for experimental investigations and contribute to a comprehensive understanding of the chemical nature of this compound.

Applications of 6 Cyclohexyl 4 Methyl 2 1h Pyridone in Advanced Organic Synthesis

As a Versatile Building Block in the Construction of Complex Heterocyclic Systems

The structural framework of 6-Cyclohexyl-4-methyl-2(1H)-pyridone offers multiple reactive sites, making it an adaptable precursor for synthesizing more intricate heterocyclic systems. The endocyclic nitrogen and the exocyclic carbonyl group of the pyridone ring are key functional handles for various chemical transformations. The pyridone core can undergo reactions such as N-alkylation, N-arylation, and modifications at the C-3 and C-5 positions, enabling the annulation of additional rings.

For instance, the related 3,4-dihydro-2(1H)-pyridones (DHPo), which share the core pyridone structure, are recognized as privileged structures and crucial synthetic precursors. mdpi.com These scaffolds can be converted into aromatic pyridine (B92270) derivatives or serve as the foundation for building more complex molecules with diverse biological activities. mdpi.com The principles applied to DHPo synthesis and modification can be extended to this compound, highlighting its potential in combinatorial chemistry and the development of compound libraries for drug discovery. The synthesis of substituted piperidines from substituted pyrrolidines via ring expansion is one example of creating complex heterocycles, a strategy that underscores the versatility of cyclic amide structures in organic synthesis. chim.it

Role as a Key Intermediate in the Synthesis of Therapeutically Relevant Pyridone Derivatives

The pyridone moiety is a cornerstone in the development of various therapeutic agents. This compound, and its N-hydroxylated counterpart, serve as critical intermediates in the synthesis of several clinically significant drugs.

While direct synthesis of Amrinone and Milrinone from this compound is not the primary route, the underlying pyridone scaffold is central to their structure and activity. Milrinone, for example, is a bipyridine derivative featuring a 2-pyridone ring substituted with methyl, cyano, and pyridyl groups. nih.gov It functions as a phosphodiesterase-III inhibitor, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels, which enhances cardiac contractility and promotes vasodilation. nih.gov The synthesis and study of various substituted pyridones, including structures analogous to this compound, have been instrumental in understanding the structure-activity relationships of cardiotonic agents. The broader class of 3,4-dihydro-2(1H)-pyridones includes drugs like Milrinone and Amrinone, which are noted for their cardiotonic activity, reinforcing the importance of this heterocyclic core in medicinal chemistry. mdpi.com

A prominent application of this pyridone derivative is in the synthesis of the antifungal agent Ciclopirox. Ciclopirox is chemically known as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone. newdrugapprovals.orgchemicalbook.comsigmaaldrich.com The synthesis of Ciclopirox can be achieved from the corresponding 2-pyrone, 6-cyclohexyl-4-methyl-2-pyrone, by reacting it with a hydroxylamine (B1172632) source. drugfuture.comprepchem.com One documented method involves heating 6-cyclohexyl-4-methyl-2-pyrone with hydroxylamine sulfate (B86663) and imidazole (B134444) to yield the final product. prepchem.com

Another synthetic pathway starts with methyl 5-oxo-5-cyclohexyl-3-methylpentenoate, which reacts with hydroxylamine to form an oxime. This intermediate is then cyclized to produce Ciclopirox. newdrugapprovals.orgdrugfuture.com Ciclopirox is often formulated as its olamine salt (ciclopirox olamine) to improve its properties for topical application. newdrugapprovals.orggoogle.com The parent compound, this compound, is listed as impurity C in Ciclopirox Olamine, indicating its close structural relationship and its role as a potential precursor or byproduct in the manufacturing process. nih.gov

Table 1: Synthetic Intermediates and Products

Compound Name CAS Number Molecular Formula Role/Relation
This compound 67587-24-0 C₁₂H₁₇NO Core building block, impurity in Ciclopirox synthesis nih.gov
Ciclopirox 29342-05-0 C₁₂H₁₇NO₂ Antifungal agent, N-hydroxy derivative newdrugapprovals.orgchemicalbook.com
6-Cyclohexyl-4-methyl-2-pyrone 14818-35-0 C₁₂H₁₆O₂ Precursor for Ciclopirox synthesis drugfuture.comprepchem.comsigmaaldrich.com
Ciclopirox Olamine 41621-49-2 C₁₄H₂₄N₂O₃ Olamine salt of Ciclopirox used in formulations newdrugapprovals.orggoogle.com

Development of Prodrug Strategies Utilizing Pyridone Scaffolds

The therapeutic efficacy of drugs can often be enhanced by improving their physicochemical properties, such as solubility and bioavailability. Prodrug strategies are a key approach to achieving this. For pyridone-based agents like Ciclopirox, which has poor aqueous solubility, prodrugs have been designed to overcome these limitations. google.com

Research has focused on creating prodrugs of 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one (Ciclopirox) by attaching moieties like phosphoryloxymethyl (POM) to the pyridone structure. google.comgoogle.com These Ciclopirox-POM prodrugs are designed to improve solubility and bioavailability. google.com For example, reacting Ciclopirox with di-tert-butyl(chloromethyl)phosphate or dibenzyl(chloromethyl)phosphate in the presence of a base yields the corresponding phosphate (B84403) ester prodrugs. google.com These strategies demonstrate the utility of the pyridone scaffold as a platform for chemical modification aimed at optimizing drug delivery and performance.

Applications in Materials Chemistry

Currently, there is limited specific literature detailing the application of this compound in the field of materials chemistry. However, the inherent properties of pyridone structures suggest potential avenues for exploration. The ability of pyridones to participate in hydrogen bonding and π-π stacking interactions makes them interesting candidates for the development of supramolecular assemblies and functional polymers. The broader class of N-heterocycles is integral to the design of organic materials for electronics, such as OLEDs, and as ligands in catalysis. lab-chemicals.com While direct applications for this specific compound are not yet established, its structural motifs are relevant to ongoing research in materials science.

Preclinical Molecular and Cellular Investigations of 6 Cyclohexyl 4 Methyl 2 1h Pyridone Derivatives

Identification and Validation of Molecular Targets (e.g., Phosphodiesterases, Enzyme Inhibition)

The 2-pyridone scaffold is a recognized privileged structure in medicinal chemistry, known to interact with a variety of biological targets. researchgate.netnih.gov Derivatives of 2-pyridone have been investigated for their potential to inhibit various enzymes, including kinases and cyclooxygenases. nih.govrsc.orgnih.gov For instance, certain O-alkyl pyridine (B92270) derivatives have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase implicated in tumorigenesis. nih.gov Another study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, which are structurally related to 2-pyridones, demonstrated dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. rsc.orgnih.gov

While direct evidence for the specific molecular targets of 6-Cyclohexyl-4-methyl-2(1H)-pyridone is not extensively documented in publicly available research, the broader class of 2-pyridone derivatives has shown affinity for various receptors. For example, certain pyridone-based compounds have been developed as agonists for the cannabinoid receptor type 2 (CB2R), a G protein-coupled receptor primarily expressed in immune cells. nih.govmdpi.com The structurally related antifungal agent, Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone), is known to chelate metal ions, which is a key aspect of its mechanism of action. lktlabs.com Given that this compound is a known impurity of Ciclopirox Olamine, it is plausible that it may share some of this metal-chelating activity. toref-standards.com

Ligand-Receptor Binding Studies and Molecular Recognition Mechanisms

The molecular recognition of 2-pyridone derivatives is crucial for their biological activity and is dictated by their ability to form various non-covalent interactions with receptor binding sites. The 2-pyridone core can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein residues. researchgate.netrsc.org

In studies of pyridone-based cannabinoid receptor type 2 (CB2R) agonists, the pyridone core serves as a central scaffold. nih.govmdpi.com This core positions its substituents into specific binding cavities of the receptor, engaging in hydrophobic and π-π stacking interactions with key amino acid residues like F117 and F183. nih.gov The nature and orientation of the substituents on the pyridone ring are critical for determining the binding affinity and functional activity (agonist versus antagonist). For instance, the insertion of longer side chains into a specific cavity can lead to interactions with W258, a residue that plays a pivotal role in receptor activation and inactivation. mdpi.com

Enzyme Kinetics and Inhibition Mechanism Characterization

The study of enzyme kinetics and inhibition mechanisms provides valuable insights into how 2-pyridone derivatives exert their biological effects. For example, in the case of O-alkylated pyridine derivatives that inhibit PIM-1 kinase, kinetic studies have revealed both competitive and non-competitive modes of inhibition. nih.gov This suggests that these compounds may bind to both the active site and allosteric sites of the enzyme, thereby interfering with substrate binding and/or the catalytic process.

A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives as cyclooxygenase (COX) inhibitors showed that these compounds could act as dual inhibitors of COX-1 and COX-2. rsc.orgnih.gov The parent 2-pyridone structure was a selective COX-2 inhibitor, but ring annulation led to a more non-selective profile. rsc.orgnih.gov This highlights how structural modifications can alter the inhibition mechanism and selectivity.

Although specific enzyme kinetic data for this compound is not available, the general principles observed for other 2-pyridone derivatives are likely to apply. The nature of the substituents on the pyridone ring would be expected to influence the mode of inhibition and the potency of the compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For 2-pyridone derivatives, SAR studies have revealed several key features that govern their activity.

The 2-pyridone scaffold itself is considered a pharmacophore that can be modified at various positions to modulate biological activity. nih.gov For instance, in a series of O-alkylated pyridine derivatives targeting PIM-1 kinase, the introduction of an O-alkyl group to impart aromaticity to the pyridone ring was shown to enhance anticancer activity. nih.gov

In the context of pyridone-based CB2R agonists, SAR exploration has focused on the substitution pattern around the central pyridone core. nih.govmdpi.com The type and position of substituents are critical for achieving high affinity and the desired functional response. For example, the presence of cycloalkyl and cycloaryl substituents can be varied to probe the different binding cavities of the receptor. mdpi.com

For this compound, the cyclohexyl group at the 6-position is a significant feature. This bulky, lipophilic group can contribute to binding through hydrophobic interactions. The methyl group at the 4-position can also influence activity, potentially through steric effects or by providing an additional point of interaction.

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., anti-proliferation in specific cell lines, without clinical efficacy or safety)

Cell-based assays are crucial for understanding the cellular effects of a compound and elucidating the pathways through which it acts. Numerous studies have demonstrated the anti-proliferative activity of 2-pyridone derivatives in various cancer cell lines. nih.govrsc.orgnih.gov

For example, certain O-alkylated pyridine derivatives have shown potent in vitro anticancer activity against cell lines such as NFS-60 (myeloid leukemia), HepG-2 (liver cancer), PC-3 (prostate cancer), and Caco-2 (colon cancer). nih.gov These compounds were found to induce apoptosis, which was confirmed by flow cytometric analysis and caspase 3/7 activation assays. nih.gov Another study on pyrano[3,2-c]pyridone derivatives reported good to excellent anticancer activity, with some compounds displaying IC50 values in the sub-micromolar range. rsc.org These compounds were also shown to induce apoptosis in Jurkat cells and cause cell cycle arrest in the G2/M phase. rsc.org

The structurally related compound, Ciclopirox olamine, has been shown to possess anti-tumor activity. It can decrease the viability of H1299 and 95D cancer cell lines, with IC50 values of 11.13 and 4.136 µM, respectively. medchemexpress.com It has also been observed to arrest the cell cycle in the G1 phase and induce apoptosis. lktlabs.commedchemexpress.com Given that this compound is an impurity of Ciclopirox olamine, it is plausible that it may exhibit similar anti-proliferative effects. toref-standards.com

Table 1: Anti-proliferative Activity of Selected 2-Pyridone Derivatives

Compound ClassCell Line(s)Observed Effect(s)Reference(s)
O-alkylated pyridine derivativesNFS-60, HepG-2, PC-3, Caco-2Potent anticancer activity, apoptosis induction, caspase 3/7 activation nih.gov
Pyrano[3,2-c]pyridone derivativesJurkatGood to excellent anticancer activity, apoptosis induction, G2/M phase cell cycle arrest rsc.org
Ciclopirox olamineH1299, 95DDecreased cell viability, G1 phase cell cycle arrest, apoptosis induction medchemexpress.com

This table is for illustrative purposes and shows data for related 2-pyridone derivatives, as specific data for this compound is limited.

In Vitro Cellular Uptake and Distribution Studies

The ability of a compound to penetrate cell membranes and reach its intracellular target is a critical determinant of its biological activity. Studies on the cellular uptake of 2-pyridone derivatives are important for understanding their pharmacodynamics at the cellular level.

While specific in vitro cellular uptake and distribution data for this compound is not extensively reported, the physicochemical properties of the molecule suggest it would be able to cross cell membranes. The lipophilic nature of the cyclohexyl group would likely facilitate passive diffusion across the lipid bilayer.

General studies on the cellular uptake of nanoparticles have shown that properties such as size and surface functionalization play a key role. mdpi.com For small molecules like this compound, factors such as lipophilicity, hydrogen bonding capacity, and molecular size are paramount. The 2-pyridone scaffold itself can influence these properties, contributing to favorable drug-like characteristics such as metabolic stability and water solubility. researchgate.netrsc.org Further studies would be required to quantify the cellular uptake and determine the subcellular distribution of this compound and its derivatives.

Future Directions and Emerging Research Avenues for 6 Cyclohexyl 4 Methyl 2 1h Pyridone

Advancements in Asymmetric Synthesis of Pyridone Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure pyridone derivatives is a critical research frontier. Modern asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecular architectures with high stereocontrol. nih.gov The principles of this field are directly applicable to the synthesis of chiral pyridones.

Recent progress has focused on the use of novel chiral organocatalysts, such as those based on proline and its derivatives, to catalyze reactions like asymmetric aldol (B89426) and Diels-Alder cycloadditions. nih.gov These catalysts can create stereocenters with high enantioselectivity. For instance, researchers have explored bifunctional organocatalysts that utilize hydrogen bonding and π–π stacking interactions to control the stereochemical outcome of reactions. nih.gov The development of new catalytic systems, including those that employ transition metals combined with chiral ligands, is another promising avenue. A recent study demonstrated the copper-catalyzed oxidative coupling of 2-naphthylamines to create axially chiral BINAM derivatives, a strategy whose principles could be adapted for pyridone synthesis. acs.org The goal is to develop robust and versatile methods that can be applied to a wide range of substituted pyridones, including those with bulky groups like the cyclohexyl moiety, providing access to novel, single-enantiomer drug candidates.

Table 1: Emerging Asymmetric Synthesis Strategies for Heterocyclic Compounds

Catalytic ApproachKey FeaturesPotential Application for PyridonesResearch Focus
Organocatalysis Use of small, metal-free organic molecules (e.g., proline derivatives) to induce chirality. nih.govEnantioselective functionalization of the pyridone ring or its precursors.Development of novel bifunctional catalysts with higher efficiency and selectivity. nih.gov
Transition Metal Catalysis Combination of a metal catalyst (e.g., Fe(III), Cu(II)) with a chiral ligand. acs.orgAsymmetric C-H functionalization or cross-coupling reactions to build the pyridone core or introduce chiral substituents.Designing ligands that effectively control regioselectivity and enantioselectivity in complex transformations. acs.org
Enzymatic Catalysis Use of enzymes as biocatalysts for stereoselective reactions.Chiral resolution of racemic pyridone mixtures or enantioselective synthesis steps.Engineering enzymes with tailored substrate specificity and enhanced stability.

Integration of Artificial Intelligence and Machine Learning in Pyridone Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net These technologies can significantly accelerate the development of new pyridone-based therapeutics by processing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govnih.gov

De Novo Drug Design : Generative AI models can design novel pyridone derivatives from scratch, optimized for specific properties such as high binding affinity to a biological target and low predicted toxicity. nih.gov

Virtual Screening : AI algorithms can rapidly screen immense virtual libraries of compounds to identify pyridones that are most likely to interact with a protein of interest, drastically reducing the time and cost of initial hit identification. nih.govmdpi.com

Property Prediction : ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR), can predict the physicochemical properties, biological activity, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of new pyridone candidates. nih.govmdpi.com

For pyridone synthesis, AI can optimize reaction pathways and conditions. ML algorithms can predict the outcomes of chemical reactions, suggest the most efficient synthetic routes, and automate the optimization of process parameters like temperature, solvent, and catalyst choice, thereby increasing yields and reducing waste. rsc.org

Table 2: Applications of AI/ML in Pyridone Research and Development

Application AreaAI/ML Tool/TechniqueFunction
Drug Design Generative Adversarial Networks (GANs)Designs novel molecules with desired pharmacological profiles. nih.gov
Target Interaction Deep Learning, Graph Neural Networks (GNNs)Predicts drug-target interactions and binding affinity. mdpi.com
Property Prediction DeepTox, QSAR ModelsPredicts the toxicity and other physicochemical properties of compounds. nih.govcrimsonpublishers.com
Synthesis Planning Retrosynthesis Prediction AlgorithmsIdentifies potential synthetic pathways for a target molecule. rsc.org

Discovery of Novel Biological Targets and Therapeutic Applications (preclinical)

The pyridone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. researchgate.netnih.gov While some pyridone-containing drugs are well-established, preclinical research is continuously uncovering new therapeutic opportunities. Future work on 6-cyclohexyl-4-methyl-2(1H)-pyridone and its analogs will likely focus on moving beyond traditional applications to address unmet medical needs.

Recent preclinical studies on novel pyridone derivatives have shown promise in several areas:

Oncology : Pyridone derivatives are being actively investigated as potent anticancer agents. nih.gov For example, novel furopyridone derivatives have demonstrated significant cytotoxic activity against esophageal cancer cell lines (KYSE70 and KYSE150), with molecular docking studies suggesting they may target enzymes like METAP2 and EGFR. nih.govmdpi.com Other studies have identified pyridine-based compounds as potent inhibitors of PIM-1 kinase, a protein implicated in various cancers, inducing apoptosis in cancer cells. acs.orgnih.gov

Infectious Diseases : The pyridone motif is a core component of compounds being tested for antibacterial, antifungal, and antiviral activities. researchgate.netnih.gov

Inflammation and Immunology : Researchers are exploring pyridones as inhibitors of kinases and other signaling proteins involved in inflammatory pathways. researchgate.net

Table 3: Preclinical Findings for Novel Pyridone Derivatives

Compound ClassBiological Target/Cell LineKey Finding (IC₅₀)Potential Therapeutic Application
Furopyridone Derivative (4c)KYSE150 esophageal cancer cells0.655 µg/mLEsophageal Cancer nih.govmdpi.com
Pyridine-based Compound (12)PIM-1 Kinase14.3 nMBreast Cancer acs.org
Pyrano[3,2-c]pyridones (4a)Jurkat (T-lymphocyte) cells0.33 µMLeukemia nih.gov

Development of Sustainable and Economical Manufacturing Processes for Pyridone Compounds

The pharmaceutical industry is increasingly focusing on green and sustainable chemistry to minimize environmental impact and reduce production costs. mdpi.comresearchgate.net The development of economical and eco-friendly manufacturing processes for pyridone-based Active Pharmaceutical Ingredients (APIs) is a key area of future research. vaibhavfinechem.comresearchgate.net

Key strategies for sustainable pyridone synthesis include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, such as a substituted pyridone. MCRs are highly efficient, reduce waste, shorten reaction times, and have a high atom economy. mdpi.comnih.gov

Green Solvents and Solvent-Free Conditions : Replacing volatile and toxic organic solvents with greener alternatives like water is a primary goal of sustainable chemistry. rsc.org Water-based organic reactions can be highly effective for synthesizing heterocyclic compounds. rsc.org In some cases, reactions can be run under solvent-free conditions, further reducing environmental impact. mdpi.com

Energy-Efficient Methods : Techniques such as microwave-assisted and ultrasound-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. nih.govrsc.org

Continuous Flow Chemistry : Moving from traditional batch manufacturing to continuous flow processes offers significant advantages for API production. nih.gov Flow chemistry allows for better control over reaction parameters, improved safety, higher reproducibility, and easier scalability, which can lead to more efficient and economical manufacturing. nih.govresearchgate.net For example, a pilot-scale flow-based hydrogenation was shown to be a more economically viable option than establishing a high-pressure batch process for an industrial synthesis. nih.gov

Table 4: Comparison of Synthesis Strategies for Pyridone Compounds

StrategyTraditional MethodGreen/Sustainable AlternativeAdvantages of Alternative
Process Type Batch processingContinuous flow chemistry nih.govEnhanced safety, scalability, and process control. researchgate.net
Solvent Use Volatile organic solventsWater, ionic liquids, or solvent-free conditions. mdpi.comrsc.orgReduced toxicity, waste, and environmental impact. rsc.org
Reaction Steps Multi-step, sequential synthesisOne-pot multicomponent reactions (MCRs). nih.govIncreased efficiency, reduced waste, and shorter synthesis time. nih.gov
Energy Input Conventional heating (hours/days)Microwave or ultrasound irradiation (minutes). nih.govrsc.orgFaster reactions, higher yields, and lower energy consumption. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-cyclohexyl-4-methyl-2(1H)-pyridone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A one-pot synthesis approach is commonly employed, utilizing cyclohexylamine and methyl-substituted precursors under reflux conditions. Optimization involves adjusting solvent polarity (e.g., DMF or ethanol) and reaction time (typically 12–24 hours) to enhance cyclization efficiency. Post-synthesis purification via recrystallization in cold ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity . Monitoring reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures minimal byproduct formation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include mean σ(C–C) bond lengths (~0.007 Å) and R-factor values (<0.07) to validate the cyclohexyl and methyl group orientations . Complementary techniques like 1^1H/13^13C NMR (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, pyridone carbonyl at δ 165–170 ppm) and FT-IR (C=O stretch at ~1650 cm1^{-1}) provide additional verification .

Q. What analytical methods are suitable for assessing the purity of this compound in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) resolves impurities with a retention time of ~8.5 minutes. Elemental analysis (C: 69.5%, H: 8.3%, N: 6.8%) and mass spectrometry (ESI-MS, [M+H]+^+ at m/z 208.2) further confirm purity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence the compound’s biological activity, and what SAR strategies can improve target binding?

  • Methodological Answer : The cyclohexyl group’s hydrophobicity enhances membrane permeability but may sterically hinder interactions with planar binding sites. Structure-activity relationship (SAR) studies suggest substituting cyclohexyl with smaller alkyl groups (e.g., isopropyl) or introducing electron-withdrawing substituents (e.g., fluoro) on the pyridone ring to modulate binding affinity. Docking simulations (AutoDock Vina) and comparative IC50_{50} assays against reference compounds (e.g., Ciclopirox derivatives) validate these modifications .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, solvent systems). Standardize protocols by:
  • Using DMSO stock solutions (<1% v/v) to avoid solvent interference.
  • Validating cell viability via MTT assays under matched experimental conditions.
  • Cross-referencing with orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity) to confirm mechanisms .

Q. What advanced spectroscopic or computational methods are recommended for studying tautomerism in this compound?

  • Methodological Answer : Variable-temperature 1^1H NMR (VT-NMR) in DMSO-d6_6 tracks keto-enol tautomer equilibria by observing proton shifts near δ 12–14 ppm. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict tautomeric stability, with solvent effects modeled using the polarizable continuum model (PCM) .

Q. What strategies mitigate solubility challenges during in vitro testing of this compound?

  • Methodological Answer : Solubility in aqueous media can be improved via:
  • Co-solvents (e.g., PEG-400 or cyclodextrin inclusion complexes).
  • Salt formation (e.g., hydrochloride salts) without altering bioactivity.
  • Nanoformulation (liposomes or polymeric nanoparticles) to enhance bioavailability .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity and therapeutic index?

  • Methodological Answer : Use a logarithmic concentration range (0.1–100 µM) in triplicate across cell lines (e.g., HEK293 for toxicity, cancer lines for efficacy). Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) and therapeutic index as IC50_{50}(normal cells)/IC50_{50}(cancer cells). Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity .

Q. What statistical approaches are appropriate for analyzing variability in crystallographic data for this compound?

  • Methodological Answer : Apply R-factor convergence criteria (ΔR < 0.05 between refinement cycles) and validate thermal displacement parameters (B-factors < 5 Å2^2 for non-H atoms). Use software like SHELXL for least-squares refinement and Mercury for visualizing electron density maps to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.